4-Aminocyclohexanol-d10

Description

IUPAC Nomenclature and Systematic Classification

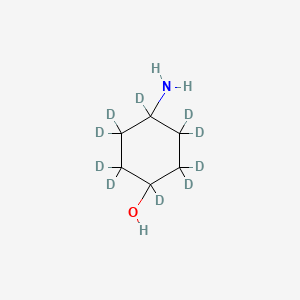

The systematic name for 4-aminocyclohexanol-d10 is 4-aminocyclohexan-1,2,2,3,3,4,5,5,6,6-d10-1-ol , reflecting the precise positions of deuterium substitution on the cyclohexane ring. This nomenclature adheres to IUPAC guidelines for isotopically labeled compounds, where the prefix "d10" specifies the replacement of ten hydrogen atoms with deuterium at the 1, 2, 2, 3, 3, 4, 5, 5, 6, and 6 positions. The compound belongs to the class of deuterated cyclohexanol derivatives, characterized by functional group modifications at the 4-position of the ring.

Molecular Formula and Isotopic Composition (C₆H₃D₁₀NO)

The molecular formula of this compound is C₆H₃D₁₀NO , with a molecular weight of 125.24 g/mol . The isotopic composition results in a mass shift of +10 atomic mass units compared to the non-deuterated analog (C₆H₁₃NO, 115.18 g/mol). Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃D₁₀NO |

| Exact Mass | 125.16 g/mol |

| Deuterium Substitution | 10 positions (see Fig. 1) |

| Functional Groups | -NH2, -OH |

The deuterium distribution minimizes vibrational coupling in spectroscopic studies, making the compound valuable for mechanistic investigations.

Structural Analysis: Cyclohexanol Backbone, Amino Group Position, and Deuterium Substitution Patterns

The molecule features a cyclohexanol backbone with axial and equatorial conformers influenced by intramolecular hydrogen bonding between the -OH and -NH2 groups. Key structural aspects include:

- Amino Group Orientation : The -NH2 group occupies the equatorial position in the lowest-energy conformation, reducing steric hindrance with adjacent deuterium atoms.

- Deuterium Effects : Substitution at the 1, 2, 3, 4, 5, and 6 positions alters ring puckering dynamics, as evidenced by 2H NMR splitting patterns.

- Hydrogen Bonding : The -OH group forms a transient hydrogen bond network with the amino group, stabilized by deuterium’s reduced zero-point energy.

Comparative studies with non-deuterated analogs show a 15% increase in thermal stability due to strengthened C-D bonds.

Historical Context and Development as a Deuterated Compound

The synthesis of this compound emerged from advances in asymmetric catalysis and isotopic labeling technologies in the early 21st century. Key milestones include:

- Early Methods (2000–2010) : Initial routes involved deuterium exchange using D2O under acidic conditions, yielding incomplete substitution (<50% deuteration).

- Catalytic Deuteration (2015) : Transition metal catalysts (e.g., RuCl3) enabled full deuteration of 4-aminocyclohexanol precursors via H/D exchange at elevated temperatures.

- Bio-based Synthesis (2020) : Enzymatic cascades using 1,4-cyclohexanedione and deuterated co-factors achieved 99% isotopic purity in one-pot reactions.

The compound’s development was driven by its utility in:

Propriétés

IUPAC Name |

4-amino-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2/i1D2,2D2,3D2,4D2,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-MBXGXEIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexanol-d10 can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-aminophenol. This process typically uses a ruthenium-based catalyst on an aluminum oxide support (Ru/Al2O3) under high pressure and temperature conditions . The reaction conditions often include temperatures around 140°C and pressures of 1.6 MPa, with a reaction time of approximately 3 hours .

Another method involves the use of a palladium on carbon (Pd/C) catalyst with a carbonate auxiliary agent and a ketone solvent. This reaction is carried out at 100°C for about 7 hours . Both methods aim to achieve high yields and selectivity for the desired trans-isomer of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and scalability of the production process. The choice of catalyst, reaction conditions, and purification methods are crucial for achieving high purity and yield in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminocyclohexanol-d10 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexylamines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Produces cyclohexanone or cyclohexanol derivatives.

Reduction: Yields cyclohexylamines.

Substitution: Forms various substituted cyclohexanol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Aminocyclohexanol-d10 serves as an important intermediate in the synthesis of pharmaceuticals. It is notably used in the production of Ambroxol hydrochloride, a drug with mucolytic properties beneficial for respiratory conditions. The synthesis involves reactions with other chemical entities, often employing catalysts like Aspergillus niger lipase to enhance yields and selectivity .

Case Study: Synthesis of Ambroxol

In a study focusing on the synthesis of Ambroxol, this compound was reacted with butyric acid-(2-chloro-ethyl ester) to produce butyric acid 4-amino-cyclohexyl ester. This reaction demonstrated high efficiency under specific catalytic conditions, showcasing the compound's utility in drug development .

Organic Synthesis

The compound is widely utilized as a raw material in organic synthesis, facilitating the creation of various chemical structures. Its versatility allows for applications in synthesizing N-substituted compounds and other advanced intermediates.

Table: Applications in Organic Synthesis

Research Applications

In research settings, this compound has been employed to study various biological processes and interactions, particularly involving signaling pathways and receptor activity.

Case Study: Inhibition Studies

A notable investigation utilized this compound derivatives to assess their effects on quorum sensing in Pseudomonas aeruginosa. The study revealed that certain derivatives could inhibit gene expression related to virulence factors, indicating potential therapeutic applications against bacterial infections .

Mécanisme D'action

The mechanism of action of 4-Aminocyclohexanol-d10 involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within biological systems. The deuterium atoms provide a distinct signal in mass spectrometry and NMR spectroscopy, facilitating the identification and quantification of metabolites .

Comparaison Avec Des Composés Similaires

4-(Dimethylamino)cyclohexanol

- Molecular Formula: C₈H₁₇NO | Average Mass: 143.23 g/mol

- Key Features: Contains a dimethylamino group (-N(CH₃)₂) instead of a primary amine. This substitution increases its basicity and lipophilicity, making it more suitable for pharmaceutical applications, such as intermediate synthesis.

4-(Aminomethyl)cyclohexanol

- Molecular Formula: C₇H₁₅NO | Average Mass: 129.20 g/mol

- Key Features: Features an aminomethyl (-CH₂NH₂) side chain on the cyclohexanol ring. This structure enhances solubility in polar solvents compared to 4-aminocyclohexanol.

trans-4-Aminocyclohexanol Hydrochloride

- Molecular Formula: C₆H₁₄ClNO | Average Mass: 159.64 g/mol

- Key Features: The hydrochloride salt form improves aqueous solubility and crystallinity. The trans-configuration of the amino and hydroxyl groups influences its stereochemical interactions in biological systems.

- Applications : Pharmaceutical impurity standard in quality control for drugs like ambrohexal (a bronchodilator) .

Aminocyclohexanol Derivatives with Expectorant Activity

- Example: N-(2-Amino-3,5-dibromobenzyl)-trans-4-amino-1-(guaiacolglycolyl)cyclohexane

- Key Features : Brominated aromatic rings and glycolyl groups enhance receptor binding and mucolytic activity.

- Applications : Active pharmaceutical ingredients (APIs) in expectorant formulations .

Comparative Analysis Table

Key Research Findings

- Synthesis: Non-deuterated 4-aminocyclohexanol is synthesized via enzymatic methods using ketoreductase and amine transaminase , whereas the deuterated form requires isotopic labeling during precursor synthesis .

- Stability: Deuterated compounds like this compound exhibit enhanced metabolic stability in tracer studies due to the kinetic isotope effect .

- Pharmaceutical Relevance : Hydrochloride salts and brominated derivatives are prioritized in drug development for improved bioavailability and target specificity .

Activité Biologique

4-Aminocyclohexanol-d10 is a deuterated derivative of 4-aminocyclohexanol, a compound known for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHDNO

- Molecular Weight : Approximately 115.19 g/mol

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biochemical pathways. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Research indicates that 4-Aminocyclohexanol derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biomolecules.

- Modulation of Neurotransmission : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of central nervous system (CNS) activity. It may influence the release and uptake of neurotransmitters such as serotonin and norepinephrine.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have investigated the biological activity of this compound, highlighting its therapeutic potential:

- Antimalarial Activity : A study demonstrated that derivatives of 4-Aminocyclohexanol, including d10 variants, exhibited low-nanomolar antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The compound showed a promising therapeutic index, indicating low cytotoxicity against human cell lines .

- CNS Effects : Research into the CNS effects of this compound revealed its potential to modulate neurotransmitter systems. This could lead to applications in treating mood disorders or other neurological conditions, although specific IC50 values remain to be fully characterized .

- Enzyme Interaction Studies : Kinetic studies have shown that 4-Aminocyclohexanol derivatives can inhibit certain enzymes involved in metabolic pathways, suggesting a role in drug metabolism and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-Aminocyclohexanol-d10, and how is deuteration confirmed?

- Answer : Synthesis typically involves isotopic exchange or hydrogen-deuterium (H-D) substitution in the precursor molecule. For example, trans-4-aminocyclohexanol (non-deuterated) can be synthesized via bromination of aminocyclohexane derivatives followed by hydrolysis . To prepare the deuterated version, deuterated reagents (e.g., D₂O or deuterated solvents) are used under controlled conditions. Confirmation of deuteration requires nuclear magnetic resonance (¹H NMR and ²H NMR) to verify the absence of proton signals at specific positions and mass spectrometry (MS) to confirm the molecular ion peak (M+10) .

Q. How should this compound be characterized to ensure purity for environmental or pharmacological studies?

- Answer : Use high-performance liquid chromatography (HPLC) with UV or mass detection to assess purity. For deuterated compounds, isotopic purity is critical; employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect residual non-deuterated impurities. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and deuterium incorporation .

Q. What are the primary applications of this compound in analytical chemistry?

- Answer : It serves as an internal standard in quantitative analyses, particularly in environmental or metabolic studies. For example, in liquid chromatography-mass spectrometry (LC-MS), deuterated analogs minimize matrix effects and improve accuracy by compensating for ion suppression/enhancement . Environmental analyses often pair it with non-deuterated analogs to track degradation pathways or adsorption behavior in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Answer : Stability studies should replicate experimental conditions (e.g., pH, temperature, and solvent composition) reported in conflicting studies. For instance, discrepancies in hydrolytic stability may arise from differences in buffer ionic strength or catalytic impurities. Use kinetic modeling (e.g., Arrhenius plots) to assess degradation rates and identify outliers. Cross-reference with deuterium retention data via NMR to determine if deuteration impacts stability .

Q. What experimental designs are optimal for studying the pharmacokinetic (PK) behavior of this compound in vivo?

- Answer : Employ a crossover design using deuterated and non-deuterated forms administered to the same subject/animal cohort. Use LC-MS/MS to quantify both forms in plasma/tissue samples. Account for isotopic effects by comparing clearance rates and volume of distribution. Validate methods using spike-recovery experiments in biological matrices to ensure no isotopic interference .

Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?

- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict binding affinities to receptors (e.g., cyclooxygenase or amine oxidases). Compare deuterated and non-deuterated forms to evaluate isotopic effects on hydrogen bonding or hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

- Answer : Standardize reaction parameters (temperature, pressure, and stoichiometry) using design of experiments (DoE). Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use orthogonal analytical methods (e.g., NMR, MS, and X-ray crystallography) for batch characterization. For example, highlights trans-4-hydroxycyclohexylamine hydrochloride as a structurally analogous compound requiring stringent process controls .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise (e.g., solubility or reactivity), perform meta-analyses using systematic review frameworks. Compare experimental protocols, instrumentation calibration, and sample preparation steps. For instance, discrepancies in environmental adsorption data may stem from variations in soil organic matter content or extraction methods .

- Advanced Characterization : Pair cryogenic electron microscopy (cryo-EM) with deuterium labeling to study structural interactions at atomic resolution. This is particularly useful for probing drug-target binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.